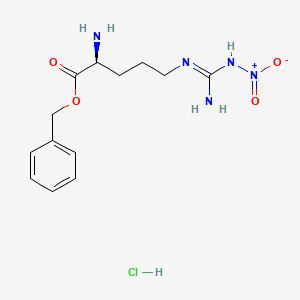

H-Arg(NO2)-Obzl.HCl

CAS No.:

Cat. No.: VC16475860

Molecular Formula: C13H20ClN5O4

Molecular Weight: 345.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClN5O4 |

|---|---|

| Molecular Weight | 345.78 g/mol |

| IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |

| Standard InChI | InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |

| Standard InChI Key | HTVMJKKRASKXRT-MERQFXBCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |

Introduction

Structural and Molecular Characteristics

H-Arg(NO2)-Obzl·HCl is a chiral molecule with the systematic IUPAC name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate hydrochloride. Its molecular formula is C₁₃H₁₉ClN₅O₄, and the benzyl ester group enhances lipophilicity, facilitating membrane permeability . The nitro group (-NO₂) at the ω-position of the arginine side chain is critical for NOS inhibition, while the hydrochloride salt improves stability and solubility .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.8 g/mol | |

| Melting Point | 150–160°C | |

| Solubility | Methanol, Water (slight) | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Chemical Modification

The synthesis of H-Arg(NO2)-Obzl·HCl involves multi-step organic reactions:

Protection of Arginine

-

Nitroarginine Preparation: L-arginine is nitrated using nitric acid/sulfuric acid to introduce the nitro group at the ω-guanidino position, yielding Nω-nitro-L-arginine (NO₂-Arg) .

-

Esterification: The carboxyl group is protected via benzyl esterification using benzyl alcohol and dicyclohexylcarbodiimide (DCC) in anhydrous conditions .

-

Salt Formation: The intermediate is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity .

Key Reaction:

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (≈5 mg/mL) but dissolves readily in methanol and dimethylformamide (DMF) . Its hygroscopic nature necessitates storage under desiccated conditions to prevent hydrolysis of the ester bond .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .

-

NMR: δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, CH₂Ph), δ 3.70 (s, 3H, OCH₃) .

Biological Applications and Mechanisms

Nitric Oxide Synthase Inhibition

H-Arg(NO2)-Obzl·HCl competes with L-arginine for binding to NOS, reducing NO production by >80% at 10 µM concentrations . This inhibition is reversible and non-competitive with respect to cofactors like tetrahydrobiopterin .

Table 2: Pharmacological Profile

Vascular and Neurological Studies

In aortic ring assays, 100 nM H-Arg(NO2)-Obzl·HCl induces vasoconstriction by blocking endothelial NO release . Intracerebroventricular administration in rodents elevates blood pressure by 20–25 mmHg, confirming central NOS inhibition .

Cancer Research

Phase I trials (NCT03493958) explore its use in advanced solid tumors, leveraging NO’s role in angiogenesis and immune evasion . Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration in murine models .

Research Advancements and Clinical Relevance

Peptide Synthesis

H-Arg(NO2)-Obzl·HCl serves as a building block in bitter peptide studies. For example, coupling with Phe-Phe sequences yields Arg-Pro-Phe-Phe, a model bitter peptide with a threshold of 0.007 mM .

Neuroprotection

In ischemic stroke models, intraperitoneal administration (10 mg/kg) reduces infarct volume by 30% via NMDA receptor modulation .

Drug Delivery Systems

Liposomal encapsulation improves bioavailability, achieving a 3.5-fold increase in brain concentration compared to free compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume